molecular formula C29H29N3O3S B607796 GSK256471 CAS No. 1133706-08-7

GSK256471

Cat. No.: B607796
CAS No.: 1133706-08-7
M. Wt: 499.6 g/mol
InChI Key: YTXUTYGRBYCUIL-HHHXNRCGSA-N
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Description

GSK 256471 is a small molecule drug developed by GlaxoSmithKline Research & Development Ltd. It is classified as a neurokinin 3 receptor antagonist, which means it inhibits the activity of the neurokinin 3 receptor. This compound has shown potential in the treatment of central nervous system diseases, particularly schizophrenia .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GSK 256471 involves several steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to optimize the yield and purity of the compound .

Industrial Production Methods

Industrial production of GSK 256471 follows a similar synthetic route as the laboratory-scale synthesis but is optimized for large-scale production. This involves the use of larger reactors, continuous flow processes, and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

GSK 256471 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce reduced quinoline derivatives .

Scientific Research Applications

GSK 256471 has several scientific research applications, including:

Mechanism of Action

GSK 256471 exerts its effects by binding to and inhibiting the neurokinin 3 receptor. This receptor is involved in various signaling pathways in the central nervous system. By blocking this receptor, GSK 256471 can modulate neurotransmitter release and neuronal activity, which may help alleviate symptoms of central nervous system diseases .

Comparison with Similar Compounds

Similar Compounds

    Osanetant: Another neurokinin 3 receptor antagonist with similar therapeutic potential.

Uniqueness

GSK 256471 is unique due to its high affinity for the neurokinin 3 receptor and its potential for treating schizophrenia. Its specific chemical structure and pharmacological properties differentiate it from other neurokinin 3 receptor antagonists .

Properties

CAS No.

1133706-08-7

Molecular Formula

C29H29N3O3S

Molecular Weight

499.6 g/mol

IUPAC Name

N-[(S)-cyclopropyl(phenyl)methyl]-3-[[methyl(methylsulfonyl)amino]methyl]-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C29H29N3O3S/c1-32(36(2,34)35)19-24-26(29(33)31-27(22-17-18-22)20-11-5-3-6-12-20)23-15-9-10-16-25(23)30-28(24)21-13-7-4-8-14-21/h3-16,22,27H,17-19H2,1-2H3,(H,31,33)/t27-/m1/s1

InChI Key

YTXUTYGRBYCUIL-HHHXNRCGSA-N

SMILES

O=C(C1=C(CN(C)S(=O)(C)=O)C(C2=CC=CC=C2)=NC3=CC=CC=C13)N[C@@H](C4CC4)C5=CC=CC=C5

Isomeric SMILES

CN(CC1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C(=O)N[C@@H](C4CC4)C5=CC=CC=C5)S(=O)(=O)C

Canonical SMILES

CN(CC1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C(=O)NC(C4CC4)C5=CC=CC=C5)S(=O)(=O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GSK256471;  GSK-256471;  GSK 256471.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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